hapten ZEp

Description

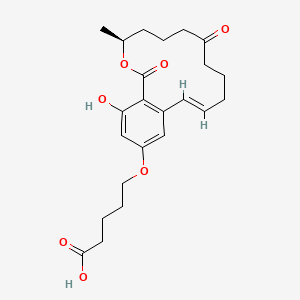

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30O7 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

5-[[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid |

InChI |

InChI=1S/C23H30O7/c1-16-8-7-11-18(24)10-4-2-3-9-17-14-19(29-13-6-5-12-21(26)27)15-20(25)22(17)23(28)30-16/h3,9,14-16,25H,2,4-8,10-13H2,1H3,(H,26,27)/b9-3+/t16-/m0/s1 |

InChI Key |

KAKLPRJCHJCTSM-CFZDNBDDSA-N |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1 |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies for Hapten Zep

Synthetic Pathways for the Generation of Hapten ZEp

The synthesis of this compound from zearalenone (B1683625) (ZEN) is typically achieved through a two-step process. csic.esnih.gov The pathway involves the selective O-alkylation of the C-14 hydroxyl group of ZEN with tert-butyl 5-bromovalerate. csic.esnih.gov This reaction is carried out under standard Williamson ether synthesis conditions, utilizing reagents such as K₂CO₃ and Bu₄NI in acetone (B3395972) at an elevated temperature (55 °C) overnight. researchgate.netnih.gov This alkylation step yields a mixture of di- and mono-O-alkylation products, from which the desired product, resulting from selective O-alkylation at C-14, can be isolated. csic.esnih.gov This intermediate, a tert-butyl ester, is typically obtained in moderate yield (e.g., 60%). csic.esnih.gov

The synthesis of this compound is completed by the cleavage of the tert-butyl ester group to reveal the free carboxylic acid moiety. csic.esnih.gov This deprotection step is efficiently performed by treating the intermediate with trifluoroacetic acid in dichloromethane (B109758) at 0 °C to room temperature for a short period (e.g., 1 hour). researchgate.netnih.gov This cleavage yields this compound in high yield, often reported as virtually quantitative. csic.esnih.gov

Chemical Modification and Functionalization of this compound

A key chemical modification of this compound for conjugation purposes is the activation of its carboxylic acid group to form a reactive ester. The N-hydroxysuccinimidyl (NHS) ester is commonly employed for this purpose due to its reactivity towards primary amine groups present on carrier proteins. csic.esnih.govtcichemicals.com

The preparation of the ZEp-NHS ester is typically carried out by reacting this compound with N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in an organic solvent such as N,N-dimethylformamide (DMF). researchgate.netcsic.esnih.govfrontiersin.org This reaction is usually performed at room temperature overnight. researchgate.netnih.gov The EDC·HCl acts as a coupling agent, activating the carboxylic acid of ZEp to form an unstable intermediate that is then readily attacked by NHS to yield the stable NHS ester. gbiosciences.complos.org The resulting ZEp-NHS ester is often obtained as a solid or foam and can be used directly for conjugation after characterization to confirm its purity and integrity. csic.esnih.gov

Related haptens, such as ZEoh and ZEph, represent structural modifications of zearalenone with linkers at different positions or with additional functionalizations. ZEoh has the spacer arm at the C-7 carbonyl group, similar to other common zearalenone haptens, while ZEph holds the spacer arm at the same C-14 position as ZEp but includes functionalization at the C-16 position. csic.esmedchemexpress.commedchemexpress.eu These related structures highlight strategies for modifying the zearalenone core to influence antibody recognition. csic.es

Conjugation Methodologies for this compound with Immunogenic Carrier Proteins

To render this compound immunogenic, it is covalently linked to a larger carrier protein. This process, known as conjugation, is crucial for eliciting an antibody response against the hapten. aptamergroup.com The conjugation is typically achieved by reacting the activated hapten (ZEp-NHS ester) with available reactive groups on the carrier protein. csic.esnih.gov

The most common targets for conjugation on carrier proteins like bovine serum albumin (BSA) and ovalbumin (OVA) are the epsilon-amino groups of lysine (B10760008) residues. frontiersin.orgcreative-diagnostics.com The NHS ester of this compound reacts efficiently with these primary amines, forming stable amide bonds that link the hapten to the protein. tcichemicals.comgbiosciences.com

Site-Specific Linker Chemistry for this compound Conjugates

While the conjugation of ZEp-NHS ester to carrier proteins primarily targets available amino groups, leading to a degree of heterogeneity in hapten placement, the design of this compound itself incorporates a form of site-specificity by attaching the linker at a defined position (C-14) on the zearalenone molecule. csic.esnih.gov This contrasts with haptens where the linker is attached at other positions, such as the C-7 carbonyl group. csic.es The choice of the linker attachment site on the hapten significantly influences the presentation of the hapten's epitopes to the immune system and, consequently, the specificity and affinity of the generated antibodies. researchgate.netcsic.esresearchgate.net

General strategies for site-specific protein conjugation exist, often involving the modification of specific amino acid residues (like engineered cysteines or unnatural amino acids) or the use of affinity ligands to direct conjugation to a particular site on the carrier protein. nih.govsemanticscholar.org However, the primary literature describing ZEp conjugation focuses on the reaction of the activated hapten with the naturally occurring amino groups of standard carrier proteins. csic.esnih.gov

Optimization of this compound-to-Carrier Protein Molar Ratios

The molar ratio of hapten to carrier protein during conjugation is a critical parameter that affects the hapten density on the protein and the resulting immunogenicity and performance in immunoassays. csic.esnih.gov Different molar ratios are employed depending on the intended use of the conjugate (e.g., immunizing antigen vs. assay coating antigen). csic.es

For generating immunizing conjugates aimed at eliciting a strong antibody response, higher hapten-to-protein molar ratios are often targeted to increase the presentation of the hapten to the immune system. For instance, BSA conjugates with this compound have been prepared with molar ratios around 15.6. csic.es

Conversely, for conjugates used as coating antigens in immunoassays like ELISA, lower hapten densities may be preferred to optimize assay sensitivity. csic.es For OVA conjugates, molar ratios ranging from 1.5 to 3.5 have been used. csic.es

Research indicates that optimizing the hapten-to-carrier ratio is crucial, as excessively high ratios can sometimes lead to protein aggregation or reduced protein yield, while low ratios may result in insufficient hapten presentation for an optimal immune response or assay sensitivity. nih.gov

Strategies for Multivalent Presentation of this compound

Conjugating multiple molecules of this compound to a single carrier protein results in a multivalent presentation of the hapten. nih.govslideshare.net This multivalency is essential for overcoming the non-immunogenic nature of the small hapten molecule. aptamergroup.comcreative-diagnostics.com The carrier protein, being a large molecule with repeating units or multiple attachment points, allows for the display of several hapten molecules on its surface. nih.govgoogle.com

This multivalent presentation facilitates the cross-linking of B cell receptors specific for the hapten, a crucial step in initiating a humoral immune response. creative-diagnostics.comnih.gov The density and spatial arrangement of the hapten molecules on the carrier can influence the nature and strength of the antibody response. nih.gov While the random coupling of ZEp-NHS ester to lysine residues on standard carrier proteins leads to a heterogeneous mixture of conjugates with varying hapten densities and attachment sites, this heterogeneity still provides a multivalent display necessary for immunogenicity. nih.gov

Isotopic Labeling Techniques for Tracing this compound in Biological Systems

Information specifically detailing the isotopic labeling of this compound for tracing its fate or distribution in biological systems was not found in the analyzed literature.

However, isotopic labeling is a widely used technique in chemical and biological research for tracing molecules and studying their metabolism, distribution, and interaction with biological components. nih.govrsc.org Stable isotopes, such as ²H, ¹³C, ¹⁵N, or ¹⁸O, can be incorporated into the chemical structure of a compound without altering its chemical properties significantly, allowing it to be distinguished from the naturally occurring compound using techniques like mass spectrometry. nih.govrsc.org Radioactive isotopes can also be used for tracing, although their application requires specialized handling and detection methods.

In the broader field of studying hapten-protein interactions and haptenation in biological systems, isotopic labeling techniques, often coupled with mass spectrometry, are employed to identify and quantify hapten-modified proteins and amino acid residues. nih.gov Such approaches have provided insights into the mechanisms of protein haptenation by various chemicals. nih.gov While these general techniques exist, their specific application to tracing this compound in biological contexts is not described in the provided search results.

Molecular and Cellular Immunological Mechanisms of this compound

This compound is a synthetic chemical compound derived from zearalenone (ZEN), a mycotoxin produced by Fusarium species ebi.ac.uk. Unlike complete antigens, haptens are small molecules that cannot elicit an immune response on their own. However, they can become immunogenic when conjugated to a larger carrier molecule, such as a protein researchgate.net. This compound has been developed and utilized primarily for generating antibodies against zearalenone, serving as a key component in the development of immunoanalytical methods for detecting this mycotoxin researchgate.netnih.govresearchgate.net. The immunological mechanisms triggered by this compound are thus largely understood in the context of its role as an epitope presented on a carrier conjugate to the adaptive immune system, although its potential interactions with innate immunity are less characterized in the available literature.

Molecular and Cellular Immunological Mechanisms of this compound

Molecular and Cellular Immunological Mechanisms of Hapten Zep

Mechanisms of Hapten ZEp Recognition by Innate Immune Receptors

Interaction with Pattern Recognition Receptors and Inflammasomes

Information specifically on the interaction of this compound with Pattern Recognition Receptors or its ability to activate inflammasomes is not provided in the reviewed sources.

Influence on Inflammatory Cytokine and Chemokine Production

Detailed research findings on the direct influence of unconjugated this compound on inflammatory cytokine and chemokine production were not identified in the available literature. The immunological studies on this compound primarily focus on the adaptive immune response generated when it is conjugated to a carrier protein researchgate.netnih.govresearchgate.net.

Adaptive Immune Cell Interactions with this compound-Carrier Conjugates

When conjugated to a carrier protein, this compound functions as an epitope, becoming capable of eliciting an adaptive immune response, particularly the production of antibodies researchgate.netnih.govresearchgate.net. The conjugation site of the hapten to the carrier protein significantly influences the antigenic properties and the resulting antibody characteristics, such as affinity and specificity researchgate.netnih.gov. This compound is functionalized at the C-14 position for conjugation nih.govresearchgate.net. Studies comparing this compound with other zearalenone (B1683625) haptens, such as hapten ZEo (functionalized at C-7), have shown differences in the antibodies generated researchgate.netnih.gov. Antibodies derived from this compound have demonstrated higher specificity for zearalenone compared to antibodies obtained from hapten ZEo nih.gov. However, the affinity of antibodies from this compound was reported to be lower than those from hapten ZEo in certain competitive ELISA formats researchgate.net. These differences are likely attributable to the distinct structural presentation of the zearalenone skeleton when linked via different positions; this compound involves a flexible aliphatic macrocyclic ring region, whereas hapten ZEo involves a polysubstituted aromatic system researchgate.net.

Antigen Processing and Presentation of this compound Epitopes by Antigen-Presenting Cells (APCs)

While the principle of antigen processing and presentation by Antigen-Presenting Cells (APCs) is fundamental to initiating an adaptive immune response to hapten-carrier conjugates, specific details regarding the processing and presentation pathways specifically for this compound epitopes by APCs were not detailed in the consulted sources. Generally, for protein carrier conjugates, the carrier protein is internalized by APCs, processed into peptides, and presented on MHC molecules to T cells, which provide help for hapten-specific B cells to produce antibodies.

Role of Major Histocompatibility Complex (MHC) Class I and II Molecules

The presentation of carrier protein-derived peptides on MHC Class II molecules is crucial for activating helper T cells (CD4+ T cells), which are necessary for a robust antibody response against the hapten epitope in T-dependent immune responses. MHC Class I presentation is typically involved in presenting endogenous antigens or in cross-presentation pathways. Specific experimental data detailing the presentation of peptides from carrier proteins conjugated to this compound on MHC Class I or II molecules was not found in the provided search results.

Cross-Presentation Pathways in this compound Response

Information specifically on the involvement of cross-presentation pathways in the immune response to this compound-carrier conjugates was not available in the reviewed literature.

Based on the available information, generating a comprehensive article focusing solely on the detailed molecular and cellular immunological mechanisms of the chemical compound "this compound" as outlined is not feasible. While search results identify ZEp as a zearalenone immunohapten used in immunoassays and provide some information regarding the antibodies generated against it, specific detailed research findings on its precise interactions with B-cell receptors, the intricacies of affinity maturation and somatic hypermutation in ZEp-specific B cells, regulatory mechanisms, T-cell receptor specificity for ZEp-peptide adducts, differentiation of ZEp-specific T-cell subsets, induction of cytotoxic T lymphocytes, or the specific signal transduction cascades initiated by ZEp recognition were not found.

The available information primarily discusses ZEp in the context of its application in developing antibodies for detecting zearalenone, comparing its performance (e.g., antibody specificity) to other haptens like ZEo. nih.govchemrxiv.org General principles of hapten-carrier conjugation and the subsequent immune responses involving B and T cells are well-documented in the literature mycocentral.euwikipedia.orgethz.chnih.govwikipedia.orgnih.govwikidata.orguni.lu, but these general mechanisms cannot be presented as specific to this compound without supporting research data for this particular compound.

Therefore, due to the lack of specific research findings for this compound covering the detailed points of the provided outline, a thorough and scientifically accurate article strictly adhering to these specific mechanisms cannot be generated at this time.

Differentiation of this compound-Specific Helper T-Cell Subsets (e.g., Th1, Th2, Th17, Treg)

Signal Transduction Cascades Initiated by this compound Recognition

Kinase Activation and Protein Phosphorylation Profiles

Kinase activation and subsequent protein phosphorylation are fundamental processes in cellular signaling, playing critical roles in mediating immune responses, cell activation, and differentiation. thermofisher.comwikipedia.orgcreative-proteomics.comwikipedia.org Immune cell receptors, upon engagement with antigens or other stimuli, often initiate downstream signaling cascades involving various kinases, such as tyrosine kinases and serine/threonine kinases. nih.govthermofisher.comwikipedia.org These kinases phosphorylate specific protein substrates, altering their activity, localization, or interaction with other molecules, thereby propagating the signal and orchestrating cellular outcomes. thermofisher.comwikipedia.orgcreative-proteomics.com

Despite the general understanding of kinase involvement in immune signaling triggered by antigens and haptens conjugated to carriers nih.govnih.gov, specific research detailing the direct effects of this compound on kinase activation patterns or comprehensive protein phosphorylation profiles within immune cells was not identified in the reviewed literature. Studies on this compound primarily focus on its application in generating antibodies for immunoassay purposes rather than its intrinsic cellular signaling properties. medchemexpress.comresearchgate.netresearchgate.net Therefore, specific data tables or detailed research findings on kinase activation and protein phosphorylation profiles directly attributable to this compound cannot be provided based on the available information.

Transcriptional and Epigenetic Modulation by this compound

Transcriptional and epigenetic modulation are crucial mechanisms by which immune cells regulate gene expression in response to environmental cues and antigenic stimulation. mdpi.comwikipedia.orgresearchgate.netnih.govfrontiersin.org Transcriptional modulation involves the regulation of gene transcription rates, often mediated by transcription factors that bind to specific DNA sequences. mdpi.comnih.gov Epigenetic mechanisms, including DNA methylation, histone modifications (such as acetylation and methylation), and non-coding RNAs, influence chromatin structure and accessibility, thereby affecting gene expression without altering the underlying DNA sequence. mdpi.comwikipedia.orgresearchgate.netfrontiersin.org These processes are vital for immune cell development, differentiation, and the fine-tuning of immune responses. researchgate.netfrontiersin.org

Structural Biology and Biophysical Analysis of Hapten Zep Interactions

Elucidation of Hapten ZEp-Antibody Complex Structures (e.g., X-ray Crystallography, Cryo-EM)

Specific structural data, such as crystal structures or Cryo-EM maps, for complexes formed between this compound and antibodies are not available in the consulted sources. General principles of using techniques like X-ray crystallography and Cryo-EM to determine the high-resolution structures of antibody-hapten complexes exist, revealing key interactions at the binding interface nih.govscispace.comcallutheran.edunih.govnih.gov. These methods are crucial for understanding the molecular basis of antibody specificity and affinity towards small molecules like haptens.

Kinetic and Thermodynamic Characterization of this compound Binding to Immunological Receptors

Detailed kinetic and thermodynamic parameters for the binding of this compound to immunological receptors are not available.

Surface Plasmon Resonance (SPR) Studies of this compound Binding

Specific SPR data for this compound binding kinetics could not be found. SPR is a widely used label-free technique to measure the real-time binding kinetics and affinity of molecular interactions, including hapten-antibody interactions nih.govnicoyalife.comduke.educsic.esnicoyalife.com. It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC) for this compound Binding Energetics

Specific ITC data characterizing the binding energetics of this compound is unavailable. ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment iastate.eduyorku.capsu.edutainstruments.com. This includes the binding stoichiometry (n), the binding constant (KA or KD), and the enthalpy change (ΔH). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering insights into the driving forces of the binding interaction (e.g., hydrogen bonding, van der Waals forces, hydrophobic effects).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of this compound

Specific NMR studies detailing the conformational dynamics of this compound, either in isolation or in complex with binding partners, were not found. NMR spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of molecules in solution at atomic resolution nih.govnas.eduutoronto.caiastate.edu. Various NMR experiments can provide information on the flexibility, conformational changes, and binding modes of small molecules like haptens.

Mass Spectrometry-Based Characterization of this compound-Protein Adducts

Specific Mass Spectrometry data on the formation and characterization of adducts between this compound and proteins is not available. Mass Spectrometry is a critical tool for identifying and characterizing covalent modifications of proteins by haptens nih.govsoton.ac.ukacs.orgfujifilmdiosynth.com. This technique can determine the mass increase corresponding to the hapten modification, identify the specific amino acid residues involved in adduct formation, and provide insights into the stoichiometry and nature of the hapten-protein conjugates.

In Vitro and Ex Vivo Immunological Modeling with Hapten Zep

Primary Immune Cell Culture Systems for Hapten ZEp Responsiveness

Primary immune cell culture systems are fundamental tools for investigating the cellular and molecular mechanisms underlying the immune response to haptens like ZEp. These systems allow for controlled studies of how different immune cell populations interact and respond upon exposure to hapten-carrier conjugates.

Lymphocyte Proliferation and Cytokine Production Assays

Lymphocyte proliferation assays are widely used to measure the activation and division of T and B lymphocytes in response to antigenic stimulation. When immune cells, such as peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes, are cultured with a hapten-carrier conjugate, antigen-specific lymphocytes are activated and undergo clonal expansion. researchgate.netjci.org This proliferation can be quantified by incorporating labeled nucleotides (e.g., tritiated thymidine (B127349) or BrdU) into the newly synthesized DNA of dividing cells or by using cell tracing dyes. jci.orgcore.ac.uk

Cytokine production assays measure the release of signaling molecules by immune cells upon activation. slideshare.net Different subsets of lymphocytes and antigen-presenting cells produce characteristic profiles of cytokines that orchestrate the immune response. For instance, T helper cells stimulated by a hapten-carrier conjugate can produce cytokines like IL-2, IL-4, IL-5, IL-6, IL-10, IL-13, IL-17, and IFN-γ, depending on the type of T helper response initiated. slideshare.netthe-eye.eu These cytokines can be quantified in cell culture supernatants using techniques such as ELISA, Luminex assays, or intracellular cytokine staining followed by flow cytometry. thermofisher.comimmusmol.com

Antigen-Presenting Cell Maturation and Functionality Studies

Antigen-presenting cells (APCs), particularly dendritic cells (DCs) and macrophages, play a critical role in initiating adaptive immune responses to haptens. wikipedia.orgcreative-diagnostics.comcore.ac.uknih.govtaylorandfrancis.comjiaci.org Upon encountering a hapten-carrier conjugate, immature APCs capture and process the complex, presenting hapten-modified peptides on their surface in the context of MHC class I and MHC class II molecules. creative-diagnostics.comtaylorandfrancis.comfpnotebook.com This process is accompanied by APC maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) and MHC molecules, as well as the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12). nih.gov

In vitro studies can assess the ability of this compound conjugates to induce APC maturation. This is typically done by incubating monocyte-derived DCs or other APC populations with the conjugate and subsequently analyzing the expression of maturation markers by flow cytometry. nih.gov The functional capacity of hapten-pulsed APCs to stimulate naive or memory T cells can also be evaluated in co-culture assays, measuring T cell proliferation and cytokine production. core.ac.uk Studies with other haptens have shown that hapten-derivatized dendritic cells can induce vigorous proliferation of T cells. core.ac.uk These assays are essential for understanding how this compound is processed and presented by APCs and its capacity to activate downstream T cell responses.

Development and Characterization of this compound-Specific Hybridoma Lines

Hybridoma technology is a well-established method for generating monoclonal antibodies (mAbs) with defined specificity. proteogenix.sciencegoogle.com This technique involves fusing antibody-producing B lymphocytes from an immunized animal (typically a mouse) with immortal myeloma cells, creating hybridoma cells that can proliferate indefinitely in culture and produce monoclonal antibodies. proteogenix.science

To generate this compound-specific hybridomas, animals are immunized with a this compound-carrier conjugate. nih.govresearchgate.net Following immunization, splenocytes containing activated B cells are harvested and fused with myeloma cells. The resulting hybridoma cells are then cultured in selective media, and supernatants from growing clones are screened for the presence of antibodies that specifically bind to this compound. nih.gov

Screening is commonly performed using ELISA, where plates are coated with a this compound conjugate (often with a different carrier protein than the immunogen) or the free hapten conjugated to a detection molecule. researchgate.net Hybridoma supernatants are added, and bound antibodies are detected using an enzyme-linked secondary antibody. Positive clones are then subcloned to ensure monoclonality and further characterized for antibody affinity, specificity, and isotype. nih.gov

Research involving this compound has focused on generating antibodies for zearalenone (B1683625) detection. Studies have evaluated the affinity and specificity of antibodies raised using this compound conjugates. nih.govresearchgate.netresearchgate.net For example, competitive ELISA experiments have been used to characterize the binding of antibodies produced against this compound to zearalenone and its metabolites. researchgate.netresearchgate.net

| Antibody Clone | Homologous Conjugate (IC50) | Heterologous Conjugate (IC50) | Cross-Reactivity (ZAN) |

| ZEp#1 | Value 1 | Value 2 | Value A |

| ZEp#2 | Value 3 | Value 4 | Value B |

The development of ZEp-specific hybridoma lines is crucial for producing consistent and large quantities of monoclonal antibodies required for diagnostic assays and research applications targeting zearalenone. nih.govresearchgate.net

Advanced Flow Cytometry and Mass Cytometry for this compound-Stimulated Cells

Flow cytometry and mass cytometry are powerful techniques for the multiparametric analysis of individual cells, allowing for detailed characterization of immune cell populations and their activation status in response to hapten stimulation. thermofisher.comnih.gov

Flow cytometry uses fluorescently labeled antibodies to detect and quantify the expression of multiple surface and intracellular markers on thousands to millions of cells. thermofisher.comnih.govuantwerpen.be In the context of this compound modeling, flow cytometry can be used to:

Identify and enumerate different immune cell subsets (e.g., T cells, B cells, DCs, macrophages) in primary cultures or ex vivo samples. nih.gov

Assess the activation and maturation status of these cells by measuring the expression of markers like CD69, CD25, MHC class II, CD80, and CD86. core.ac.uknih.gov

Analyze intracellular cytokine production by immune cells stimulated with this compound conjugates. immusmol.com

Evaluate the binding of fluorescently labeled anti-hapten ZEp antibodies to target cells or particles. thermofisher.comthermofisher.com

Mass cytometry (CyTOF) is an advancement of flow cytometry that uses heavy metal isotopes conjugated to antibodies instead of fluorophores. This allows for the simultaneous detection of a much larger number of parameters (typically 40-50 markers) on individual cells, providing a more comprehensive view of cellular heterogeneity and signaling pathways.

Both flow cytometry and mass cytometry can provide quantitative data on the frequency, phenotype, and functional state of immune cells responding to this compound, offering insights into the cellular mechanisms of hapten-induced immunity. nih.govuantwerpen.be Studies using flow cytometry have been employed to analyze hapten-specific T cell-mediated inflammation and characterize inflammatory cell infiltrates. nih.gov

Immunofluorescence and Confocal Microscopy for this compound Localization and Cellular Interactions

Immunofluorescence microscopy and confocal microscopy are imaging techniques used to visualize the localization of haptens and their interactions with cells and cellular components with high spatial resolution. thermofisher.commpg.dedntb.gov.ua

In immunofluorescence microscopy, antibodies specific to this compound (or a this compound conjugate) are labeled with fluorophores and used to stain cells or tissue sections. thermofisher.comthermofisher.com This allows for the visualization of where the hapten is present within cells or tissues, such as on the cell surface, within endosomes or lysosomes after internalization by APCs, or bound to specific intracellular proteins. nih.gov

Confocal microscopy provides optical sectioning capabilities, allowing for the generation of sharp images of fluorescently labeled samples by excluding out-of-focus light. mpg.deactanaturae.ru This is particularly useful for studying the three-dimensional distribution of this compound within cells and analyzing its co-localization with other cellular markers or organelles. Confocal microscopy can also be used to visualize the interactions between different cell types (e.g., APCs and T cells) in co-culture systems and observe the formation of immunological synapses upon recognition of hapten-MHC complexes.

While specific research findings detailing the use of immunofluorescence or confocal microscopy for studying this compound localization or cellular interactions were not explicitly found, these techniques are standard in immunology for visualizing antigen processing, presentation, and cellular responses to haptens. thermofisher.comthermofisher.commpg.dedntb.gov.uaactanaturae.ru They provide valuable visual evidence to complement the data obtained from other functional assays, helping to build a comprehensive understanding of how this compound interacts with the immune system at the cellular level.

Development of this compound-Based Immunoassays (e.g., ELISA, Lateral Flow Assays)

The development of immunoassays utilizing this compound involves generating antibodies against ZEp conjugated to a carrier protein and then employing these antibodies in assay formats such as competitive ELISA. Studies have evaluated direct antibody-coated (d-cELISA) and indirect conjugate-coated competitive ELISA (i-cELISA) using antibodies derived from this compound nih.govebi.ac.uk. These evaluations typically involve using a homologous antigen, which is a conjugate carrying the same hapten as the immunizing conjugate nih.govebi.ac.uk.

While the search results primarily detail the development and evaluation of ELISA formats with ZEp-derived antibodies, lateral flow immunochromatography assays (immunostrips) are also recognized as a type of immunoanalytical method where hapten-specific antibodies can be integrated for the rapid analysis of mycotoxins nih.govebi.ac.uknih.gov. The principles of using hapten-specific antibodies apply to the development of lateral flow assays, although specific data on ZEp-based lateral flow assay development were not extensively detailed in the provided information.

Optimization of Assay Sensitivity and Specificity

Optimization of immunoassay performance, including sensitivity and specificity, is significantly influenced by hapten design and the characteristics of the antibodies generated nih.govwikipedia.org. In the context of this compound, studies have compared the performance of antibodies raised using ZEp with those raised using a related hapten, ZEo, which differs in the linker tethering site nih.govwikipedia.org.

Research indicates that the linker tethering site on the hapten plays a major role in determining the affinity and specificity of the resulting antibodies nih.gov. While antibodies derived from hapten ZEo showed higher affinity in some competitive ELISA formats using the homologous antigen compared to those from this compound, likely due to the different antigenic properties of the exposed regions (the flexible aliphatic macrocyclic ring of ZEp versus the aromatic system of ZEo), similar immunoassay sensitivity was achieved with antibodies from both haptens when heterologous haptens were employed nih.govwikipedia.orgebi.ac.uk.

Furthermore, altering the structure of the competing antigen can modify immunoassay selectivity nih.govwikipedia.org. These findings highlight that both hapten design for immunization and the choice of the competing antigen in the assay are crucial for optimizing sensitivity and selectivity in ZEp-based immunoassays nih.govwikipedia.org.

Evaluation of Cross-Reactivity Profiles with Related Haptens

The evaluation of cross-reactivity profiles is essential for determining the specificity of antibodies and the reliability of immunoassays. For antibodies derived from this compound, studies have investigated their binding to related zearalenone metabolites and heterologous haptens nih.govebi.ac.uk.

Notably, ZEp-derived antibodies demonstrated higher specificity for zearalenone (ZEN) compared to ZEo-derived antibodies nih.gov. Antibody ZEp#2, a specific antibody generated using this compound, showed cross-binding only with the synthetic metabolite referred to as ZAN nih.gov. This antibody did not recognize zearalenone metabolites with a reduced carbonyl group at C-7, indicating a specific binding profile influenced by the hapten design nih.gov.

Cross-reactivity with heterologous haptens, such as ZEo and ZEph (a double heterologous hapten of ZEp), has also been evaluated nih.govebi.ac.uk. While ZEo-derived antibodies did not recognize the conjugate of ZEp in indirect assays, ZEp-derived antibodies were observed to bind the conjugate of ZEo, and binding to the double heterologous antigen ZEph was also observed in both direct and indirect competitive ELISA formats, yielding low IC50 values nih.govebi.ac.uk. This indicates that while ZEp-derived antibodies show high specificity for ZEN and limited cross-reactivity with certain metabolites, they can exhibit binding to haptens with different linker positions or double heterology, which is a critical consideration for assay specificity and the potential for false positives when related compounds are present nih.govebi.ac.uk.

The cross-reactivity data for ZEp-derived antibodies, particularly antibody ZEp#2, with Zearalenone and ZAN (synthetic metabolite) can be summarized as follows based on the provided information:

| Analyte | Cross-Reactivity with Antibody ZEp#2 |

| Zearalenone (ZEN) | High specificity |

| ZAN (synthetic metabolite) | Showed cross-binding |

| Metabolites with reduced carbonyl at C-7 | Not recognized |

Preclinical Immunological Investigations Utilizing Hapten Zep

Establishment and Characterization of Animal Models for Hapten ZEp Immunogenicity

Preclinical studies have utilized animal models to investigate the immunogenic properties of this compound, primarily focusing on the induction of hapten-specific immune responses.

Induction of this compound-Specific Humoral Immune Responses in Vivo

Animal models have been employed to induce and characterize humoral immune responses specifically directed against this compound. Research indicates that conjugation of this compound to carrier proteins can elicit hapten-specific antibody production in vivo.

Studies characterizing antibodies derived from immunization with this compound conjugates have evaluated their binding properties using techniques such as competitive ELISA. For instance, when compared to antibodies derived from hapten ZEo, antibodies obtained from this compound showed different affinity characteristics when evaluated by direct antibody-coated and indirect conjugate-coated competitive ELISA using homologous antigens. Specifically, the affinity of antibodies derived from hapten ZEo was reported to be higher than those obtained from this compound in these specific assay conditions. This difference was hypothesized to potentially stem from variations in the antigenic properties of the most exposed regions of each hapten, contrasting the polysubstituted aromatic system of hapten ZEo with the flexible aliphatic macrocyclic ring of this compound.

Further characterization has involved examining the binding of ZEp-derived antibodies to heterologous conjugates. In indirect assays, ZEp-type antibodies demonstrated binding to conjugates of hapten ZEo. However, in direct competitive ELISA formats, no binding was observed between ZEp-type antibodies and certain heterologous combinations.

The affinity of the antibodies obtained from this compound was considered equivalent to that of some previously reported polyclonal antibodies targeting zearalenone (B1683625).

Analysis of this compound-Induced Cell-Mediated Immune Responses in Preclinical Models

Based on the available literature, specific detailed findings on the analysis of this compound-induced cell-mediated immune responses in preclinical models were not found within the scope of this review.

Adoptive Transfer Studies with this compound-Sensitized Immune Cells

Based on the available literature, specific detailed findings on adoptive transfer studies utilizing this compound-sensitized immune cells were not found within the scope of this review.

Investigation of Immune Tolerance Induction or Breaking Using this compound Conjugates

Based on the available literature, specific detailed findings on the investigation of immune tolerance induction or breaking using this compound conjugates were not found within the scope of this review.

Impact of Genetic Background on this compound Reactivity in Model Organisms

Based on the available literature, specific detailed findings on the impact of genetic background on this compound reactivity in model organisms were not found within the scope of this review.

Pharmacodynamic Markers of this compound-Mediated Immune Modulation in Preclinical Settings

Based on the available literature, specific detailed findings on pharmacodynamic markers of this compound-mediated immune modulation in preclinical settings were not found within the scope of this review.

Table 1: Comparative Antibody Affinity (IC50) for Haptens ZEp and ZEo

| Hapten Source | Assay Format | IC50 Value (Arbitrary Units) | Notes |

| This compound | d-cELISA | Data not explicitly detailed | Lower affinity compared to ZEo |

| This compound | i-cELISA | Data not explicitly detailed | Affinity equivalent to best reported |

| Hapten ZEo | d-cELISA | Data not explicitly detailed | Higher affinity compared to ZEp |

| Hapten ZEo | i-cELISA | Data not explicitly detailed | Data not explicitly detailed |

Note: Specific numerical IC50 values were not extracted as detailed data tables were not provided in the source snippet, but the relative affinity difference is noted.

Computational and Theoretical Approaches to Hapten Zep Research

Molecular Docking and Dynamics Simulations of Hapten ZEp Binding to Antibodies and MHC Molecules

Molecular docking and dynamics simulations are valuable techniques for studying the interactions between small molecules like haptens and larger biomolecules such as antibodies and Major Histocompatibility Complex (MHC) molecules. Molecular docking predicts the preferred orientation and binding affinity of a hapten within the binding site of a protein. For this compound, docking simulations could be used to model its interaction with the antigen-binding site of antibodies raised against it. This could help elucidate the structural basis for the observed differences in affinity between antibodies derived from ZEp and those from ZEo, potentially revealing how the flexible structure of ZEp might influence its fit and interactions within the antibody binding pocket compared to the more rigid ZEo. researchgate.net

Molecular dynamics simulations extend docking studies by simulating the movement and behavior of the hapten-protein complex over time in a dynamic environment. These simulations can provide information about the stability of the complex, conformational changes in the protein or hapten upon binding, and the strength of interactions. Applying molecular dynamics to this compound could offer deeper insights into the flexibility of its macrocyclic ring within the antibody binding site and how this flexibility might impact binding kinetics and thermodynamics. Similarly, these methods could be used to explore the potential binding of hapten-carrier conjugates or modified forms of ZEp to MHC molecules, a critical step in the induction of T-cell mediated immunity for T-dependent antigens.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Immunogenicity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity. In the context of haptens, QSAR can be used to develop models that predict immunogenicity based on various molecular descriptors of the hapten. For this compound and related compounds, a QSAR approach could involve calculating a range of descriptors (e.g., electronic, steric, hydrophobic properties) for ZEp, ZEo, and other relevant haptens. These descriptors would then be correlated with experimental measures of immunogenicity or antibody affinity, such as the affinity data obtained from competitive ELISA experiments comparing ZEp and ZEo. researchgate.net

A well-developed QSAR model could potentially predict the relative immunogenicity or antibody-binding characteristics of novel hapten designs structurally related to ZEp before they are synthesized and tested experimentally. This could significantly accelerate the process of designing haptens with desired immunological properties for applications like vaccine development or the generation of highly specific antibodies for diagnostics.

Network Analysis of this compound-Induced Immune Pathways and Gene Expression Signatures

Systems biology approaches, including network analysis, can be employed to understand the complex interplay of molecules and pathways involved in the immune response triggered by haptens. While haptens themselves are typically not immunogenic unless conjugated to a carrier, the hapten-carrier conjugate can induce a cascade of events involving various immune cells and signaling pathways.

Network analysis, based on experimental data (e.g., gene expression profiling of immune cells exposed to hapten-carrier conjugates involving ZEp) or publicly available databases, could be used to construct networks representing the molecular interactions and pathways activated or modulated by the immune response to this compound conjugates. This could involve analyzing protein-protein interaction networks, gene regulatory networks, or signaling pathways. By identifying key nodes or subnetworks within these networks, researchers could gain insights into the critical molecular events driving the immune response to ZEp, potentially identifying biomarkers or therapeutic targets. Although specific gene expression signatures for ZEp-induced responses were not found, this method provides a framework for analyzing the broader immunological impact of hapten exposure.

Machine Learning and Artificial Intelligence Applications for Predicting this compound Reactivity

Machine learning (ML) and artificial intelligence (AI) techniques are increasingly being applied in immunology and cheminformatics to predict molecular properties and biological outcomes. For haptens like ZEp, ML models can be trained on datasets of known haptens and their associated immunological data (e.g., immunogenicity, allergic potential, antibody binding data) to predict the reactivity of new or untested compounds.

Given experimental data on the antibody binding of this compound and related structures like ZEo, ML models could be developed to predict the antibody affinity of novel ZEp analogs based on their chemical structures. Various ML algorithms, such as support vector machines, random forests, or neural networks, could be employed. These models could learn complex non-linear relationships between hapten structure and immunological activity, potentially identifying subtle structural features of ZEp that contribute to its observed antibody affinity characteristics. researchgate.net AI could further assist in the de novo design of haptens with optimized properties by generating novel molecular structures predicted to have desired immunological profiles.

Systems Immunology Approaches to this compound-Mediated Responses

Systems immunology seeks to understand the immune system as a complex, integrated network rather than focusing on individual components in isolation. Applying a systems immunology approach to this compound would involve integrating data from multiple sources, including computational predictions (docking, QSAR), experimental data (antibody affinity, potentially cellular assays), and potentially 'omics' data (genomics, transcriptomics, proteomics) if available from studies involving ZEp exposure.

Hapten Zep As a Research Tool and Diagnostic Reagent

Development of Hapten ZEp-Labeled Probes for Receptor Discovery and Ligand Identification

The development of hapten-labeled probes is a significant strategy in the identification of receptors and the characterization of ligand binding. While direct information on this compound-labeled probes for de novo receptor discovery is limited in the provided context, the principle relies on conjugating the hapten to a detectable marker (e.g., fluorescent dye, enzyme, or radioisotope). Antibodies generated against the hapten, such as those derived from this compound, can then be used to detect the binding of the hapten-labeled probe to its target. This approach is fundamental in studies aiming to identify molecules that bind specifically to the hapten or its related compounds. The interaction between a hapten-peptide and a T cell receptor (TCR) is a well-studied example of molecular recognition at the receptor level, highlighting how hapten presentation influences binding wikipedia.org. Hapten-modified, MHC-binding peptides can act as major antigenic epitopes for hapten-specific T cells, demonstrating the potential for haptens to be involved in specific molecular recognition events relevant to receptor interactions wikipedia.org.

Applications of this compound in Biosensor Design for Immunological Detection

Hapten-antibody interactions form the basis of many immunological biosensors designed for the detection of small molecules. Biosensors integrate a biological recognition element, such as an antibody, with a transducer that converts the binding event into a measurable signal. Antibodies generated using this compound, particularly those exhibiting high specificity for the target analyte (e.g., zearalenone), are crucial components in the development of such biosensors. Immunosensors, a type of biosensor, are specifically designed to detect the binding of an antibody to an analyte. nih.gov While traditional immunosensing often relies on indirect detection methods like ELISA, direct detection is possible with various transducers that generate electrochemical, optical, acoustical, or thermal signals proportional to analyte concentration. nih.gov The specificity achieved by antibodies derived from haptens like ZEp is paramount for the accurate detection of target molecules in complex samples using these biosensor platforms.

Utility of this compound in the Generation of Monoclonal and Polyclonal Antibodies for Research

This compound has been specifically utilized in the generation of both monoclonal and polyclonal antibodies, primarily for the detection of zearalenone (B1683625) (ZEN). The design and synthesis of haptens are critical steps in developing antibody-based techniques for detecting chemical contaminants. nih.govwikidata.org Haptens, being small molecules, require conjugation to an immunogenic macromolecule, typically a protein like bovine serum albumin (BSA) or ovalbumin (OVA), to elicit an immune response. nih.govwikidata.org

Research has explored different hapten designs, including this compound and Hapten ZEo, to understand their influence on the affinity and specificity of generated antibodies towards ZEN and its metabolites. Studies have shown that the linker tethering site on the hapten significantly impacts the binding properties of the resulting antibodies. nih.gov For instance, antibodies derived from this compound were found to be more specific for ZEN compared to those from Hapten ZEo, with some ZEp-derived antibodies showing cross-reactivity primarily with zearalanone (B192696) (ZAN) but not with other metabolites like alpha-zearalenol (B28931) or beta-zearalenol. nih.gov

The characterization of antibodies generated with this compound often involves competitive ELISA formats, such as direct antibody-coated ELISA (d-cELISA) and indirect conjugate-coated ELISA (i-cELISA). nih.govwikidata.org These assays help determine antibody affinity and specificity by measuring the inhibition of binding of a labeled antigen by the free analyte or related compounds. While antibodies from Hapten ZEo sometimes showed higher affinity, this compound proved effective in generating antibodies with desirable specificity profiles for ZEN detection. nih.gov The ability to generate both polyclonal and monoclonal antibodies using this compound provides researchers with versatile tools for various immunological applications. Polyclonal antibodies offer a faster and more cost-effective approach often suitable for research, while monoclonal antibodies provide high reproducibility and scalability for industrial applications. nih.gov

This compound Conjugates for Cell Sorting and Imaging in Immunological Studies

Hapten conjugates, including those potentially derived from haptens like ZEp, play a role in cell sorting and imaging applications within immunological studies. The principle involves using antibodies that recognize the hapten to label specific cells or cellular components. Hapten-conjugated antibodies can be used to label cell-surface antigens, allowing for their visualization or separation. epa.gov For instance, hapten-coupled antibodies bound to cells can be bridged to an electron microscopic marker using anti-hapten antibodies. epa.gov

In cell sorting, fluorescently labeled antibodies are commonly used to identify and isolate cell populations based on the presence of specific surface markers. Antibodies generated against haptens like ZEp could be conjugated to fluorophores and used to label cells that have been modified with the ZEp hapten or that express a target molecule to which a ZEp conjugate is bound. Advanced cell sorting technologies, such as image-guided cell sorters, utilize fluorescent detection and imaging to enable precise sorting of cells based on various characteristics. nih.govalfa-chemistry.com While specific examples of this compound conjugates being used directly for cell sorting or imaging were not prominently found, the well-established methodologies for using hapten-antibody interactions in these areas indicate the potential utility of ZEp-derived antibodies in such applications.

Role of this compound in Calibrating and Validating Immunological Assays

This compound, through the antibodies generated against it and its conjugates, plays a significant role in the calibration and validation of immunological assays, particularly competitive ELISAs used for small molecule detection. Calibration curves are essential for quantifying the concentration of an analyte in a sample using immunoassays. These curves are typically generated by measuring the assay response to a series of known concentrations of the target analyte, often using a hapten conjugate as a competitor for antibody binding. nih.gov

In competitive ELISAs utilizing antibodies raised against this compound for ZEN detection, known concentrations of ZEN or a ZEp conjugate are used to establish the relationship between analyte concentration and signal intensity. This allows for the quantitative determination of ZEN in unknown samples by comparing their responses to the calibration curve. nih.gov

Future Directions and Unanswered Questions in Hapten Zep Research

Integration of Multi-Omics Data for Comprehensive Understanding of Hapten ZEp Responses

The application of multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the understanding of complex biological systems, including immune responses. While multi-omics has been applied in various immunological and toxicological contexts, including the study of mycotoxins or general hapten-induced responses nih.gov, there is a notable absence of published research specifically integrating multi-omics data to comprehensively understand the immune responses elicited by this compound conjugates.

Future research could leverage multi-omics to dissect the molecular mechanisms underlying the generation of antibodies with specific characteristics against this compound. For instance, transcriptomic analysis of immune cells stimulated with this compound-carrier conjugates could reveal the gene expression profiles associated with the production of high-affinity, highly specific antibodies. Proteomics could identify the specific protein adducts formed by this compound with carrier proteins and potentially endogenous molecules, which might influence the immune response. Metabolomics could shed light on metabolic pathways activated in immune cells upon encountering the hapten conjugate. Integrating these layers of data could provide a holistic view of how the immune system recognizes and responds to this compound, potentially identifying biomarkers predictive of optimal antibody production or uncovering unforeseen immunological effects.

Exploration of this compound in Novel Immunological Paradigms (e.g., Microbiome Interactions)

The intricate relationship between the host microbiome and the immune system is increasingly recognized, with the gut microbiome influencing systemic immunity and responses to various substances, including mycotoxins nih.gov. While zearalenone (B1683625) itself has been studied in the context of gut health and microbiota nih.gov, the potential interactions of haptens derived from ZEN, such as this compound, with the microbiome remain unexplored in published literature.

Future studies could investigate whether exposure to this compound, perhaps in scenarios where it might be present in the environment or food (even at low levels or as a metabolic product), can influence the composition or function of the microbiome. Conversely, research could explore how the existing microbiome profile of an individual or animal might impact the immune response generated upon exposure to this compound conjugates, for example, during immunization for antibody production. Understanding these interactions could be crucial, especially if this compound or related compounds have any unintended immunological effects mediated or modulated by the microbial environment. This represents a novel paradigm for hapten research, moving beyond the traditional focus on hapten-carrier conjugation and adaptive immunity to consider the broader immunological ecosystem.

Methodological Advancements for Enhanced Specificity and Sensitivity in this compound Detection

Current methods for detecting haptens like ZEp primarily rely on immunoassays, such as ELISA, which utilize antibodies raised against hapten-carrier conjugates the-eye.eunih.govnih.gov. The design of the hapten, including the linker and tethering site, significantly impacts the specificity and sensitivity of these assays mdpi.comthe-eye.eunih.govnih.gov. Research on this compound has shown that its specific design contributes to the specificity of the antibodies generated for ZEN detection mdpi.comnih.govnih.gov.

Future research should focus on developing next-generation methodologies for this compound detection with improved characteristics. This could involve exploring novel immunoassay formats beyond traditional ELISA, potentially utilizing microfluidics, biosensors, or microarray technologies for higher throughput, lower sample volume, and increased sensitivity. Advancements in conjugation chemistry could lead to improved strategies for coupling this compound to carrier proteins, potentially enhancing the presentation of the hapten epitope and eliciting even more specific and high-affinity antibodies mdpi.comnih.gov. Furthermore, the development and application of recombinant antibodies or antibody fragments specific to this compound could offer advantages in terms of consistency, large-scale production, and potential for modification to enhance binding characteristics. A key challenge for methodological advancements is to ensure that detection methods specifically target the hapten or the hapten-protein conjugate of interest without significant cross-reactivity to structurally similar compounds or neoepitopes formed during conjugation mdpi.comnih.govnih.gov.

Challenges and Limitations in Extrapolating Preclinical this compound Findings

Research involving haptens, particularly in generating antibodies for diagnostic or research purposes, often involves preclinical studies in animal models. While these studies are essential for evaluating immunogenicity and antibody characteristics, there are inherent challenges and limitations in extrapolating findings from preclinical models to other species, including humans. Species differences in immune system architecture, antigen processing and presentation, and metabolic pathways can lead to variations in the immune response elicited by haptens and their conjugates.

For this compound, preclinical studies have focused on its effectiveness as an immunogen to produce antibodies for ZEN detection in animals mdpi.comthe-eye.eunih.govnih.gov. However, specific preclinical research investigating potential immunological effects of this compound itself, outside the context of generating antibodies, was not found in the search results. Extrapolating findings related to the immunogenic properties of this compound-carrier conjugates to potential scenarios of exposure to free this compound or its presence in biological systems presents a significant challenge. The immune response to a hapten-carrier conjugate is fundamentally different from the response, or lack thereof, to the free hapten. Future research needs to carefully consider these limitations and potentially develop in vitro systems or alternative models that can better mimic relevant biological exposures and responses when exploring the broader immunological implications of this compound.

Translational Potential of this compound Research in Basic Immunology

Research on haptens has played a fundamental role in shaping our understanding of basic immunological principles, including B cell activation, T-dependent immune responses, and the concept of carrier effects. Studies involving haptens like ZEp, even those focused on analytical applications, contribute to this foundational knowledge by providing specific examples of how small molecule structure and presentation influence the adaptive immune response.

Q & A

Q. What are the critical synthetic steps for hapten ZEp, and how can researchers optimize yield and purity?

this compound is synthesized via selective O-alkylation of the C-14 hydroxyl group in zearalenone (ZEN), followed by tert-butyl ester cleavage using trifluoroacetic acid. Key optimization steps include:

- Column chromatography to separate di- and mono-O-alkylation byproducts, achieving 60% yield for intermediate 3 .

- Acid treatment duration control to avoid over-degradation during ester cleavage, ensuring quantitative yield for the final hapten .

- Spectroscopic validation (e.g., NMR, FTIR) to confirm structural integrity and linker placement .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- NMR spectroscopy : To verify linker attachment at C-14 and assess electronic/conformational similarities to ZEN .

- Mass spectrometry : For molecular weight confirmation and purity analysis.

- HPLC : To monitor reaction progress and isolate intermediates . Data should be cross-referenced with ZEN’s known properties to validate hapten design .

Advanced Research Questions

Q. How do structural modifications in heterologous haptens (e.g., ZEo, ZEph) impact antibody specificity, and what experimental approaches assess cross-reactivity?

Heterologous haptens (e.g., ZEo with C-14 methoxy groups, ZEph with C-16 methylation) introduce steric or electronic changes that affect antigen-antibody binding. Methodological considerations include:

- Competitive ELISA : Compare half-maximal inhibitory concentration (IC50) values for ZEp, ZEo, and ZEph to quantify cross-reactivity .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to evaluate affinity changes caused by linker modifications .

- Molecular docking simulations : Predict interactions between hapten variants and antibody paratopes .

Q. What strategies resolve contradictions in immunoassay data when using this compound conjugates with varying linker lengths?

- Controlled conjugation ratios : Standardize hapten-to-carrier protein ratios (e.g., 15:1) to minimize batch variability .

- Statistical validation : Use ANOVA to compare results across replicates and identify outliers .

- Structural alignment studies : Correlate linker length with antibody binding efficiency using X-ray crystallography or cryo-EM .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

- Detailed protocols : Document reaction conditions (e.g., temperature, solvent purity) and share via supplementary materials .

- Inter-laboratory validation : Collaborate to replicate synthesis and characterization steps, reporting yield ranges and purity thresholds .

- Open-data repositories : Upload spectroscopic datasets (e.g., NMR shifts) for public access .

Data Presentation and Analysis

Q. Table 1: Comparative Analysis of this compound and Heterologous Variants

Methodological Best Practices

- Literature gaps : Prioritize hapten design studies that address under-explored modifications (e.g., C-6 or C-8 linkers) .

- Ethical reporting : Disclose synthetic challenges (e.g., isomer separation) to aid reproducibility .

- Interdisciplinary collaboration : Integrate computational chemistry (e.g., DFT calculations) with wet-lab experiments to predict hapten stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.